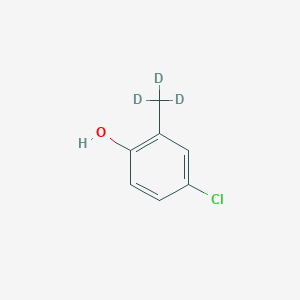

4-Chloro-2-(methyl-d3)phenol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Chloro-2-(methyl-d3)phenol is a chlorinated phenol derivative with the molecular formula C7H7ClO.

準備方法

Synthetic Routes and Reaction Conditions

4-Chloro-2-(methyl-d3)phenol can be synthesized through several methods, including nucleophilic aromatic substitution and Friedel-Crafts reactions. One common method involves the chlorination of 2-methylphenol (o-cresol) using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction typically occurs under mild conditions, with the temperature maintained around 40-50°C .

Industrial Production Methods

Industrial production of this compound often involves the hydrolysis of chlorotoluenes or the related sulfonates. Another method entails the methylation of phenol with methanol over a solid acid catalyst, such as magnesium oxide or alumina .

化学反応の分析

Types of Reactions

4-Chloro-2-(methyl-d3)phenol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 4-chloro-2-methyl-6-nitrophenol under specific conditions.

Reduction: Reduction reactions can convert it into less chlorinated phenols.

Substitution: Nucleophilic aromatic substitution reactions can replace the chlorine atom with other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) is commonly used as an oxidizing agent.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are used in nucleophilic aromatic substitution reactions.

Major Products Formed

Oxidation: 4-Chloro-2-methyl-6-nitrophenol.

Reduction: Various less chlorinated phenols.

Substitution: Products depend on the nucleophile used, such as 4-hydroxy-2-methylphenol when hydroxide is the nucleophile.

科学的研究の応用

4-Chloro-2-(methyl-d3)phenol has a wide range of applications in scientific research:

作用機序

The mechanism of action of 4-chloro-2-(methyl-d3)phenol involves its ability to disrupt microbial cell membranes, leading to cytoplasmic leakage and cell death. This disruption affects membrane permeability to potassium and phosphate ions, causing uncoupling of respiration from ATP synthesis . The compound’s antimicrobial activity is primarily due to its phenolic structure, which allows it to interact with and destabilize lipid bilayers in microbial cells .

類似化合物との比較

Similar Compounds

4-Chloro-3-methylphenol (p-chlorocresol): A potent disinfectant and antiseptic with similar antimicrobial properties.

4-Chloro-2-methylphenoxyacetic acid (MCPA): A herbicide used for weed control.

4-Chloro-2-methylphenoxybutanoic acid (MCPB): Another herbicide with similar applications.

Uniqueness

4-Chloro-2-(methyl-d3)phenol is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical reactivity and biological activity. Its deuterated methyl group (methyl-d3) also makes it valuable in isotopic labeling studies and research applications requiring stable isotopes .

生物活性

4-Chloro-2-(methyl-d3)phenol, a chlorinated aromatic compound, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications in medicinal chemistry, along with relevant case studies and research findings.

This compound is characterized by its chlorinated phenolic structure, which contributes to its reactivity and interactions with biological systems. The presence of the chloro group enhances its lipophilicity, allowing it to interact with various cellular targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The hydroxyl and chloro groups facilitate binding to active sites, leading to the modulation of various biochemical pathways. This compound has been studied for its potential as an inhibitor of certain enzymes involved in metabolic processes.

1. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. It has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for use in disinfectants and antiseptics.

2. Anticancer Potential

Several studies have investigated the anticancer properties of chlorinated phenols, including this compound. In vitro assays demonstrated cytotoxic effects on various cancer cell lines, suggesting a potential role in cancer therapy. For instance, compounds derived from chlorinated phenols were found to induce apoptosis in HeLa cells through mitochondrial pathways, as indicated by increased reactive oxygen species (ROS) production and mitochondrial membrane potential dissipation .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 15 | Apoptosis via ROS |

| MCF-7 | 20 | Mitochondrial pathway |

3. Endocrine Disruption

As a member of the endocrine-disrupting chemicals (EDCs), this compound has been implicated in disrupting hormonal functions. Studies have shown that exposure can lead to alterations in gene expression related to reproductive health and developmental processes .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The compound demonstrated significant inhibitory effects at concentrations as low as 0.5% in agar diffusion tests.

Case Study 2: Cancer Cell Cytotoxicity

In a comparative study on various chlorinated phenols, this compound exhibited superior cytotoxicity against breast cancer cells (MCF-7). The study highlighted its potential as an anticancer agent due to its ability to induce apoptosis more effectively than non-chlorinated analogs .

Research Findings

Recent research has focused on understanding the degradation pathways of chlorinated phenols in environmental contexts. For instance, a study identified that specific microbial strains could metabolize this compound through an ortho-cleavage pathway, indicating its biodegradability and potential environmental impact .

特性

分子式 |

C7H7ClO |

|---|---|

分子量 |

145.60 g/mol |

IUPAC名 |

4-chloro-2-(trideuteriomethyl)phenol |

InChI |

InChI=1S/C7H7ClO/c1-5-4-6(8)2-3-7(5)9/h2-4,9H,1H3/i1D3 |

InChIキー |

RHPUJHQBPORFGV-FIBGUPNXSA-N |

異性体SMILES |

[2H]C([2H])([2H])C1=C(C=CC(=C1)Cl)O |

正規SMILES |

CC1=C(C=CC(=C1)Cl)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。